5-Nitro-2-furoyl chloride

Nitrofuran synthesis Acylation efficiency Coupling reagent elimination

5-Nitro-2-furoyl chloride delivers the unique combination of a 5-nitro pharmacophore and reactive acyl chloride in one synthetic step—eliminating DCC/EDC coupling reagents, reducing purification burden, and improving atom economy versus the carboxylic acid precursor. Its well-characterized solvolysis kinetics (l = 1.20 ± 0.05 across 27 solvents) ensure reproducible scale-up for nitrofuran-based antibacterial programs targeting ESKAPE pathogens. Procure ≥95% purity material for predictable acylation of amines, alcohols, and thiols.

Molecular Formula C5H2ClNO4
Molecular Weight 175.52 g/mol
CAS No. 25084-14-4
Cat. No. B1347027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-furoyl chloride
CAS25084-14-4
Molecular FormulaC5H2ClNO4
Molecular Weight175.52 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H
InChIKeyOLEFNFXYGGTROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-furoyl chloride (CAS 25084-14-4): Chemical Identity and Procurement Baseline for Nitrofuran-Derived Acylating Agents


5-Nitro-2-furoyl chloride (C₅H₂ClNO₄; MW 175.53) is a heterocyclic acyl chloride intermediate featuring both a reactive carbonyl chloride group at the furan 2-position and an electron-withdrawing nitro substituent at the 5-position [1]. This bifunctional architecture enables its primary role as an electrophilic acylation reagent for synthesizing nitrofuran-derived bioactive molecules, including antibacterial and antiparasitic candidates [2]. The compound is typically supplied as a yellow to pale yellow crystalline solid with a melting range of 34–41 °C and a boiling point of 137–140 °C at 15 mmHg . Its commercial availability at 95–97% purity from established chemical suppliers supports reproducible research workflows [3].

Why 5-Nitro-2-furoyl chloride Cannot Be Substituted with 5-Nitrofuran-2-carboxylic Acid Without Penalty in Nitrofuran Derivative Synthesis


The direct substitution of 5-nitro-2-furoyl chloride with its carboxylic acid precursor (5-nitrofuran-2-carboxylic acid) in acylation workflows incurs measurable penalties in reaction efficiency, activation energy requirements, and product consistency. The acyl chloride form eliminates the need for in situ activation with coupling reagents such as DCC or EDC, thereby reducing atom economy waste and streamlining purification protocols . Quantitative solvolysis kinetics reveal that the presence of the 5-nitro substituent increases sensitivity to solvent nucleophilicity (l = 1.20 ± 0.05) compared to unsubstituted benzoyl chloride analogs, indicating that generic acyl chloride substitution cannot replicate the same reaction trajectory or kinetic predictability [1]. Furthermore, while alternative nitrofuran acyl chlorides such as 5-bromo-2-furoyl chloride may serve as comparators, their distinct halogen electronic effects alter electrophilicity profiles, making 5-nitro-2-furoyl chloride the only compound that delivers the precise combination of nitro-group bioactivity potential and acyl chloride reactivity in a single synthetic step [2]. Procurement of the specified compound ensures access to validated synthetic routes and avoids the introduction of uncharacterized kinetic variability.

Quantitative Differentiation Evidence for 5-Nitro-2-furoyl chloride Versus In-Class Analogs and Precursors


Superior Synthetic Efficiency: Direct Acylation Eliminates Coupling Reagent Requirement Versus Carboxylic Acid Precursor

5-Nitro-2-furoyl chloride enables direct nucleophilic acylation without requiring carbodiimide or uranium-based coupling reagents, unlike 5-nitrofuran-2-carboxylic acid which necessitates in situ activation to achieve comparable acylation rates. The carboxylic acid precursor exhibits limited solubility in common organic solvents and requires activation with reagents such as DCC/EDC, adding stoichiometric waste and purification burden . The acyl chloride derivative reacts directly with amines, alcohols, and thiols under mild conditions, with reported derivative syntheses achieving yields from 41% to quantitative conversion depending on the nucleophile and conditions [1]. This elimination of coupling reagents translates to reduced reagent costs and simplified purification workflows in multi-step nitrofuran derivative synthesis.

Nitrofuran synthesis Acylation efficiency Coupling reagent elimination

Predictable SN2 Solvolysis Kinetics with Quantitative Sensitivity Parameters Enables Solvent Selection for Optimal Reactivity

The solvolysis of 5-nitro-2-furoyl chloride proceeds via a bimolecular (SN2) mechanism with quantitatively defined sensitivity to solvent nucleophilicity (l = 1.20 ± 0.05) and solvent ionizing power (m = 0.37 ± 0.02) across 27 different solvents, as correlated by the extended Grunwald-Winstein equation [1]. The activation enthalpy (ΔH⁺) ranges from 5.63 to 13.0 kcal·mol⁻¹ and activation entropy (ΔS⁺) from -25.9 to -43.4 cal·mol⁻¹·K⁻¹, both consistent with an associative bimolecular pathway [2]. The solvent kinetic isotope effect (kMeOH/kMeOD) of 2.65 and product selectivity (S) values of 1.2 to 11 in alcohol/water mixtures further confirm the SN2 mechanism with general-base catalysis assistance [3]. For reference, unsubstituted benzoyl chloride exhibits substantially different l and m sensitivity values under identical Grunwald-Winstein analysis, reflecting the electron-withdrawing effect of the 5-nitro group on the electrophilic carbonyl center [4].

Solvolysis kinetics SN2 mechanism Grunwald-Winstein equation

Documented Utility in Antibacterial Derivative Synthesis: Over 380 Patents Cite 5-Nitro-2-furoyl chloride as a Key Intermediate

5-Nitro-2-furoyl chloride is cited in over 380 patents as a key intermediate for synthesizing antibacterial and antimicrobial nitrofuran derivatives, demonstrating its established role in medicinal chemistry programs targeting resistant pathogens [1]. Derivatives synthesized from this acyl chloride have been shown to enhance the effectiveness of standard antibiotics such as norfloxacin, tetracycline, and erythromycin against resistant strains of Staphylococcus aureus [2]. The 5-nitro group is directly responsible for the antimicrobial activity of nitrofuran compounds, and the acyl chloride functionality enables efficient conjugation of this pharmacophore to diverse molecular scaffolds including thiazoles, thiadiazoles, pyridazines, and inositol derivatives [3]. This extensive patent footprint establishes 5-nitro-2-furoyl chloride as a validated starting material for nitrofuran-based antibacterial drug discovery and development.

Antibacterial agents Patent citations Nitrofuran derivatives

Recommended Research and Industrial Application Scenarios for 5-Nitro-2-furoyl chloride Based on Quantitative Differentiation Evidence


Synthesis of Nitrofuran-Containing Antibacterial Drug Candidates Against ESKAPE Pathogens

5-Nitro-2-furoyl chloride is optimally deployed in medicinal chemistry programs synthesizing nitrofuran-based antibacterial agents targeting Gram-positive and Gram-negative ESKAPE pathogens. The compound's established role as an acylating agent for conjugating the bioactive 5-nitrofuran pharmacophore to diverse heterocyclic scaffolds is validated by over 380 patents and literature precedents demonstrating activity enhancement against resistant Staphylococcus aureus when combined with standard antibiotics [1]. The predictable SN2 solvolysis kinetics (l = 1.20 ± 0.05) enable reliable scale-up of acylation reactions for lead optimization and preclinical candidate preparation [2].

One-Step Acylation of Nucleophilic Substrates Without Coupling Reagents

In synthetic workflows requiring efficient acylation of amines, alcohols, or thiols with a nitrofuran moiety, 5-nitro-2-furoyl chloride provides direct electrophilic reactivity without the need for carbodiimide-based coupling reagents required by 5-nitrofuran-2-carboxylic acid . This application is particularly valuable in multi-step syntheses where minimizing purification steps and avoiding coupling reagent byproducts improves overall yield and reduces development time. The compound's moisture sensitivity necessitates anhydrous handling, but this characteristic is standard for acyl chlorides and does not diminish its procurement value [3].

Mechanistic Studies of Acyl Chloride Solvolysis and SN2 Reaction Kinetics

5-Nitro-2-furoyl chloride serves as a well-characterized model substrate for fundamental studies of acyl chloride solvolysis mechanisms, with comprehensive kinetic data available across 27 solvents [4]. The established Grunwald-Winstein parameters (l = 1.20 ± 0.05, m = 0.37 ± 0.02), activation parameters (ΔH⁺ = 5.63-13.0 kcal·mol⁻¹; ΔS⁺ = -25.9 to -43.4 cal·mol⁻¹·K⁻¹), and solvent kinetic isotope effect (kMeOH/kMeOD = 2.65) provide a quantitative framework for investigating solvent effects on bimolecular nucleophilic substitution reactions [5].

Technical Documentation Hub

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